Synthesis of 2-Propanol-1,1,1,3,3,3-d6 involves the reduction of per-deuterioacetone, a compound where all hydrogens are replaced with deuterium []. Studies have shown that 2-Propanol-1,1,1,3,3,3-d6 can exist in both anti and gauche conformations [].
The primary application of 2-Propanol-1,1,1,3,3,3-d6 lies in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure of molecules. Due to the presence of deuterium, which has a different magnetic spin than hydrogen, 2-Propanol-1,1,1,3,3,3-d6 acts as a solvent for NMR that produces a minimal background signal in the hydrogen (¹H) NMR spectrum. This reduces interference with the signals of interest from the target molecule being studied [].
Here are some additional benefits of using 2-Propanol-1,1,1,3,3,3-d6 in NMR:
2-Propanol-1,1,1,3,3,3-d6, also known as 2-deuteropropanol or deuterated isopropanol, is a deuterated form of isopropanol. Its chemical formula is C₃H₂D₆O, and it has a molecular weight of 66.13 g/mol. The compound features six deuterium atoms replacing hydrogen atoms in the propanol structure, specifically at positions 1 and 3 of the propane backbone. This modification alters its physical properties and reactivity compared to its non-deuterated counterpart.
The presence of deuterium allows for unique tracking in reaction mechanisms due to its distinct mass and bond characteristics.
2-Propanol-1,1,1,3,3,3-d6 can be synthesized through several methods:
These methods allow for the production of the compound with high isotopic purity.
2-Propanol-1,1,1,3,3,3-d6 has several applications:
Interaction studies involving 2-Propanol-1,1,1,3,3,3-d6 focus on its behavior with biological systems and other chemicals. Research indicates that:
These studies are crucial for understanding the implications of using deuterated compounds in biological research.
Several compounds are structurally or functionally similar to 2-Propanol-1,1,1,3,3,3-d6. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Isopropanol (Propan-2-ol) | C₃H₈O | Non-deuterated version; widely used as a solvent. |
1-Propanol (Propan-1-ol) | C₃H₈O | Different structural isomer; used in synthesis. |
2-Methylpropan (Isobutanol) | C₄H₁₀O | Branched-chain alcohol; different properties. |
2-Propanol-D8 | C₃D₈O | Fully deuterated version; used for specific studies. |
The key uniqueness of 2-Propanol-1,1,1,3,3,3-d6 lies in its specific isotopic labeling at defined positions within the molecule which allows for precise tracking in chemical and biological experiments.
2-Propanol-1,1,1,3,3,3-d6 represents a deuterated variant of isopropanol where six hydrogen atoms have been systematically replaced with deuterium isotopes [1] [2]. The molecular formula C3H2D6O indicates the presence of three carbon atoms, two regular hydrogen atoms, six deuterium atoms, and one oxygen atom [2] [3]. The compound is also known by its International Union of Pure and Applied Chemistry name as 1,1,1,3,3,3-hexadeuteriopropan-2-ol [1] [4].
The structural representation shows deuterium atoms specifically positioned at the methyl groups attached to the central carbon atom, while the hydroxyl hydrogen remains undeuterated [2] [3]. The linear formula (CD3)2CHOH clearly demonstrates this selective deuteration pattern, where both methyl groups contain deuterium exclusively [2] [5]. This isotopic substitution creates a secondary alcohol with preserved functional characteristics while introducing significant mass and spectroscopic differences compared to the parent compound [6] [3].
The deuteration of 2-propanol results in a characteristic mass shift designated as M+6, representing an increase of approximately 6.03 atomic mass units compared to regular isopropanol [2] [5]. Regular isopropanol possesses a molecular weight of 60.10 grams per mole, while 2-Propanol-1,1,1,3,3,3-d6 exhibits a molecular weight of 66.13 grams per mole [2] [3] [7]. This mass increase stems from the replacement of six hydrogen atoms (each with a mass of approximately 1.008 atomic mass units) with six deuterium atoms (each with a mass of approximately 2.014 atomic mass units) [2] [5].
Compound | Molecular Weight (g/mol) | Deuterium Substitution |
---|---|---|
Regular Isopropanol (C₃H₈O) | 60.10 [2] | None |
2-Propanol-1,1,1,3,3,3-d6 (C₃H₂D₆O) | 66.13 [2] [3] | 6 D atoms replacing H atoms |
Mass Difference | +6.03 | Six deuterium substitutions |
The Simplified Molecular Input Line Entry System notation for 2-Propanol-1,1,1,3,3,3-d6 is represented as [2H]C([2H])([2H])C(O)C([2H])([2H])[2H] [2] [8]. This notation explicitly indicates the positions of deuterium atoms using the [2H] designation, providing a clear structural representation that distinguishes deuterium from regular hydrogen atoms [2] [8].
The International Chemical Identifier notation follows as 1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3 [2] [8]. The InChI string contains specific isotopic information in the "/i1D3,2D3" segment, indicating that positions 1 and 2 (corresponding to the methyl groups) contain three deuterium atoms each [2] [8]. The corresponding InChI Key is KFZMGEQAYNKOFK-WFGJKAKNSA-N, providing a unique identifier for database searches and chemical informatics applications [2] [4].
Notation Type | Representation |
---|---|
SMILES | [2H]C([2H])([2H])C(O)C([2H])([2H])[2H] [2] |
InChI | 1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3 [2] |
InChI Key | KFZMGEQAYNKOFK-WFGJKAKNSA-N [2] [4] |
Linear Formula | (CD₃)₂CHOH [2] [5] |
2-Propanol-1,1,1,3,3,3-d6 exhibits a melting point of -90 degrees Celsius, identical to that reported for regular isopropanol [2] [5] [7]. This temperature represents the solid-liquid phase transition point under standard atmospheric pressure conditions [7]. The preservation of the melting point despite deuteration indicates that the intermolecular forces responsible for crystal packing remain largely unchanged by isotopic substitution [2] [7].
The boiling point occurs at 82 degrees Celsius under standard atmospheric pressure [2] [5] [7]. This value demonstrates minimal deviation from regular isopropanol, suggesting that the vapor pressure characteristics and intermolecular hydrogen bonding patterns remain essentially unaltered by deuteration [2] [7]. The maintenance of these thermal properties ensures that standard distillation and purification techniques remain applicable for this deuterated compound [5] [7].
Property | Value | Reference |
---|---|---|
Melting Point | -90°C [2] [5] [7] | Literature values |
Boiling Point | 82°C [2] [5] [7] | Literature values |
Phase Transition | Solid to liquid at -90°C | Standard conditions |
Vapor Pressure | Similar to regular isopropanol | Standard conditions |
The density of 2-Propanol-1,1,1,3,3,3-d6 measures 0.86 grams per milliliter at 25 degrees Celsius [2] [5] [7]. This value represents a notable increase compared to regular isopropanol, which typically exhibits a density of approximately 0.78 grams per milliliter at the same temperature [2] [9]. The density increase directly correlates with the mass gain resulting from deuterium substitution while maintaining essentially identical molecular volume [2] [9].
The higher density proves advantageous for certain analytical applications, particularly in density gradient separations and when precise mass measurements are required [2] [5]. This physical property change provides a straightforward method for distinguishing between deuterated and non-deuterated isopropanol samples through simple density measurements [9] [5].
The refractive index value remains very close to that of regular isopropanol, suggesting minimal alteration in the electronic structure and polarizability despite deuterium substitution [2] [5]. This optical property proves valuable for quality control applications and purity assessments in analytical laboratories [5] [7].
The flash point of 2-Propanol-1,1,1,3,3,3-d6 occurs at 16 degrees Celsius or 60.8 degrees Fahrenheit [2] [7]. This temperature represents the lowest point at which the compound can form an ignitable mixture with air under standard testing conditions [2] [7]. The flash point determination follows closed cup testing methodology, providing consistent and reproducible results [2] [7].
This relatively low flash point classifies the compound as a flammable liquid, requiring appropriate handling procedures and storage conditions in laboratory and industrial settings [2] [7]. The flash point value remains consistent with expectations based on the molecular structure and volatility characteristics of the parent isopropanol compound [7].
The anti conformation of 2-Propanol-1,1,1,3,3,3-d6 represents the most energetically favorable arrangement where the hydroxyl group and the methyl groups adopt positions that minimize steric repulsion [3] [10]. In this configuration, the hydroxyl hydrogen is positioned opposite to the carbon-carbon bonds of the methyl groups when viewed along the central carbon-oxygen bond axis [10] [11]. This arrangement typically represents the lowest energy state for simple alcohols due to reduced torsional strain [11].
Computational studies on similar alcohol systems indicate that the anti conformation generally exhibits enhanced stability compared to gauche arrangements [12] [10]. The deuteration pattern in 2-Propanol-1,1,1,3,3,3-d6 may influence the relative stability through subtle changes in zero-point vibrational energies, though the overall conformational preferences remain similar to the parent compound [13] [14].
The anti conformation characteristics include minimized dipole-dipole interactions between the hydroxyl group and the methyl substituents [11] [15]. This arrangement facilitates optimal hydrogen bonding opportunities with external molecules while maintaining internal structural stability [12] [10].
The gauche conformation involves rotation about the central carbon-oxygen bond, positioning the hydroxyl group at approximately 60-degree angles relative to the carbon-carbon bonds of the methyl groups [10] [11]. This arrangement introduces some degree of steric strain but may be stabilized under specific conditions, particularly in the presence of external hydrogen bonding partners [12] [10].
Research on isopropanol-water complexes has demonstrated that the gauche arrangement can become preferred when intermolecular hydrogen bonding occurs [12] [10]. In these situations, the gauche conformation allows for optimal geometric alignment between the hydroxyl group and hydrogen bonding acceptors [10]. The deuterated methyl groups in 2-Propanol-1,1,1,3,3,3-d6 may exhibit slightly different vibrational characteristics that could influence the relative stability of gauche conformations [13] [14].
Studies indicate that gauche conformations can exhibit barriers to interconversion with anti forms, typically ranging from several hundred wavenumbers to a few kilocalories per mole depending on the specific molecular environment [12] [10]. The presence of deuterium isotopes may subtly alter these energy differences through kinetic isotope effects [13] [14].
The rotational energy barriers in 2-Propanol-1,1,1,3,3,3-d6 govern the interconversion between different conformational states and reflect the underlying potential energy surface for rotation about key bonds [16] [11]. The primary rotational barrier involves rotation about the carbon-oxygen bond, affecting the relative orientations of the hydroxyl group and the isopropyl framework [11] [17].
Experimental studies on similar alcohol systems suggest that rotational barriers typically range from 2-4 kilocalories per mole for simple secondary alcohols [16] [11]. The presence of deuterium atoms in the methyl groups may introduce subtle modifications to these barriers through changes in reduced mass and zero-point vibrational energies [13] [14].
Computational investigations have revealed that rotational barriers in alcohols are influenced by hyperconjugative effects between electron pairs on the oxygen atom and adjacent carbon-hydrogen bonds [11] [14]. The deuteration pattern in 2-Propanol-1,1,1,3,3,3-d6 could affect these interactions through isotope-dependent vibrational coupling, potentially leading to measurable changes in barrier heights [14].
Conformational Parameter | Typical Range | Deuterium Effect |
---|---|---|
Anti-Gauche Energy Difference | 0.5-2.0 kcal/mol [11] | Subtle modifications [13] [14] |
Rotational Barrier Height | 2-4 kcal/mol [16] [11] | Minor isotope effects [14] |
Conformational Exchange Rate | Temperature dependent [16] | Altered by deuteration [13] |
Flammable;Irritant